8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361157
InChI: InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18)
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16361157

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18)
Standard InChI Key RLSRNUKCJCKSGZ-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Quinoline Framework

8-Chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide belongs to the quinoline family, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine moiety. The quinoline nucleus serves as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. In this derivative, strategic substituents modulate electronic and steric properties:

  • 8-Chloro group: Enhances lipophilicity and influences binding affinity to hydrophobic enzyme pockets.

  • 4-Hydroxyl group: Provides a hydrogen-bond donor site for interactions with catalytic residues in target proteases.

  • 3-Carboxamide substituent: Introduces conformational rigidity via the cyclopropyl ring, potentially reducing off-target effects .

Molecular Descriptors

Key physicochemical properties and identifiers include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClN₂O₂
Molecular Weight262.69 g/mol
IUPAC Name8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide
Canonical SMILESC1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
PubChem CID49657172

The cyclopropyl group in the carboxamide side chain distinguishes this compound from simpler quinoline derivatives like 8-chloro-4-hydroxyquinoline (PubChem CID 265885), which lacks the conformational constraints imposed by the three-membered ring .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically proceeds through a multi-step sequence:

  • Quinoline Core Formation: Gould-Jacobs cyclization of aniline derivatives with diethyl ethoxymethylenemalonate yields the 4-hydroxyquinoline skeleton. Chlorination at the 8-position is achieved using POCl₃ or SOCl₂ under controlled conditions .

  • Carboxamide Introduction: Coupling the 3-carboxylic acid intermediate with cyclopropylamine via mixed carbonic anhydride or HATU-mediated amidation. This step requires careful optimization to avoid racemization and ensure regioselectivity.

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, with purity confirmed by NMR and LC-MS.

Structural Analogues

Modifications to the parent structure explore activity-relationship trends:

  • N-Substituent Variations: Replacing cyclopropyl with larger alkyl groups (e.g., isopropyl, tert-butyl) reduces antiviral potency, suggesting steric hindrance disrupts target binding .

  • Halogen Substitution: Bromo or fluoro groups at position 8 alter electron-withdrawing effects, impacting enzyme inhibition kinetics .

Mechanism of Action and Biological Activity

Antiviral Activity

The compound inhibits NS2B-NS3 proteases in flaviviruses, which process viral polyproteins into functional components. Kinetic studies demonstrate competitive inhibition with Kᵢ values in the low micromolar range for dengue virus serotype 2 (DENV-2) . Molecular docking simulations suggest the cyclopropyl group occupies a hydrophobic cleft adjacent to the catalytic triad (His51-Asp75-Ser135), while the 4-hydroxy group coordinates with Ser135 via hydrogen bonding .

Antibacterial Properties

Against Gram-positive pathogens (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, surpassing the activity of ciprofloxacin-resistant strains. The mechanism likely involves topoisomerase IV inhibition, though definitive target identification requires further study.

Pharmacological Applications and Research Advances

Preclinical Findings

  • Toxicity Profile: IC₅₀ values in HEK-293 cells exceed 100 μM, indicating low cytotoxicity at therapeutic concentrations.

  • Metabolic Stability: Microsomal assays show a half-life >60 minutes, suggesting slow hepatic clearance.

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